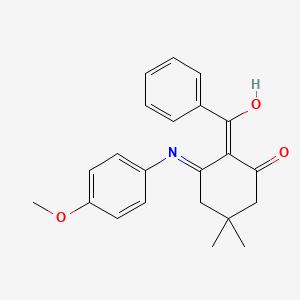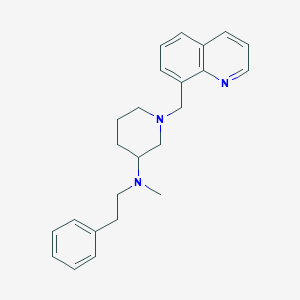![molecular formula C21H28N6O B5988006 N-[(1-ethylpyrrolidin-3-yl)methyl]-N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5988006.png)
N-[(1-ethylpyrrolidin-3-yl)methyl]-N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethylpyrrolidin-3-yl)methyl]-N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzimidazole moiety, and a pyrrolidine group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-3-yl)methyl]-N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the benzimidazole moiety, and the attachment of the pyrrolidine group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-3-yl)methyl]-N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(1-ethylpyrrolidin-3-yl)methyl]-N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-3-yl)methyl]-N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1-ethylpyrrolidin-3-yl)methyl]-N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-3-yl)methyl]-N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-4-26-10-9-16(13-26)12-25(3)21(28)19-11-17(23-24-19)14-27-15(2)22-18-7-5-6-8-20(18)27/h5-8,11,16H,4,9-10,12-14H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYTXWQACPLFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CN(C)C(=O)C2=NNC(=C2)CN3C(=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2S)-1-[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide](/img/structure/B5987932.png)

![methyl 3-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B5987943.png)
![[4-(4-chlorobenzyl)-1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-piperidinyl]methanol](/img/structure/B5987949.png)

![N-cycloheptyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5987958.png)
![N-[(1-benzyl-3-pyrrolidinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5987965.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5987970.png)
![4-(2,6-dichlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5987980.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]-2-piperidinecarboxamide](/img/structure/B5987987.png)
![4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B5987998.png)
![5-(3,4-dimethylphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5987999.png)

![2-(ethylsulfanyl)-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5988008.png)
